![molecular formula C7H6N2O2 B15052505 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052505.png)
4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Another approach involves the use of anthranilic acid derivatives under specific conditions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyrrole and pyridine compounds.
Applications De Recherche Scientifique
4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: This compound features a bromine atom and a methyl group, which can alter its biological activity and chemical reactivity.
Pyrrolopyrazine derivatives: These compounds contain a similar pyrrole ring but are fused with a pyrazine ring instead of a pyridine ring.
Uniqueness
4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific ring structure and the presence of a hydroxyl group, which can participate in hydrogen bonding and influence its interaction with biological targets. This makes it a valuable scaffold for drug design and development.
Propriétés
Formule moléculaire |
C7H6N2O2 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c10-5-1-2-8-7-4(5)3-6(11)9-7/h1-2H,3H2,(H2,8,9,10,11) |
Clé InChI |
YXUFLSPNOKUKTM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(NC=CC2=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)
![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)
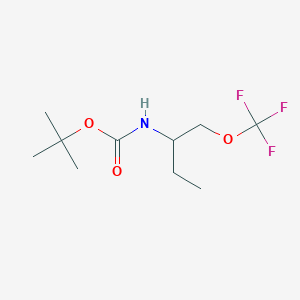

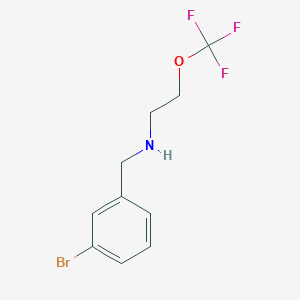
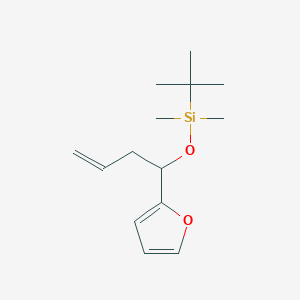
![2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid](/img/structure/B15052472.png)
![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)
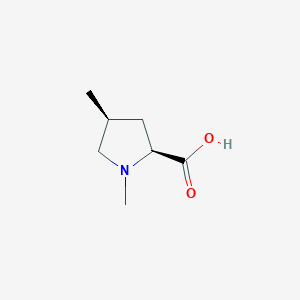
![2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15052508.png)
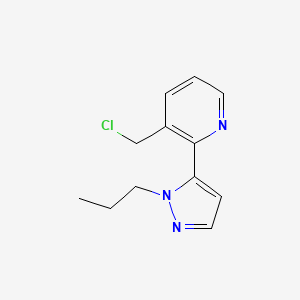
![3-(2-Methylpropyl)octahydropyrrolo[1,2-A]pyrazine](/img/structure/B15052522.png)

